![molecular formula C7H7NO4 B6358411 2,3,N-Trihydroxy-benzamide, 95% CAS No. 16053-97-7](/img/structure/B6358411.png)
2,3,N-Trihydroxy-benzamide, 95%
Overview
Description
Scientific Research Applications
Photosynthetic Electron Transport Inhibitor
“N,2,3-trihydroxybenzamide” derivatives have been identified as inhibitors of photosynthetic electron transport . These compounds have been found to be effective in inhibiting photosynthesis, making them potential candidates for the development of new herbicides . The efficiency of photosynthetic inhibitory is determined by hydroxy and nitro groups .
Herbicidal Activity
The compound’s derivatives have shown promising results in the field of herbicidal activity . The 3-nitro-2, 4, 6-trihydroxybenzamide analogues are considered promising candidates for the development of new active principles targeting photosynthesis to be used as herbicides .
Inhibition of Human 5-Lipoxygenase
The inhibitory effects of “N,2,3-trihydroxybenzamide” derivatives on human 5-lipoxygenase (5-LO), a key enzyme in arachidonic acid cascades, have been examined . This suggests potential applications in the medical field, particularly in the treatment of diseases related to arachidonic acid cascades .
Diagnostic Assay Manufacturing
“N,2,3-trihydroxybenzamide” is available in high-quality powder or crystal form with an assay of 98%, making it suitable for diagnostic assay manufacturing .
Hematology
Due to its high purity, “N,2,3-trihydroxybenzamide” can be used in hematology, a branch of medicine concerned with the study of blood, blood-forming organs, and blood diseases .
Safety and Hazards
Mechanism of Action
Target of Action
N,2,3-Trihydroxybenzamide, also known as 2,3,N-Trihydroxy-benzamide, primarily targets the enzyme Ribonucleotide Reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis and repair, as it is responsible for the reduction of ribonucleotides into deoxyribonucleotides, the building blocks of DNA .
Mode of Action
N,2,3-Trihydroxybenzamide interacts with Ribonucleotide Reductase and inhibits its activity . Specifically, it reduces the activity of this enzyme in cell extracts by 50% at a concentration of 5 μM . This interaction results in a decrease in the production of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .
Biochemical Pathways
The inhibition of Ribonucleotide Reductase by N,2,3-Trihydroxybenzamide affects the deoxyribonucleotide synthesis pathway . This pathway is critical for DNA synthesis and repair. By inhibiting Ribonucleotide Reductase, N,2,3-Trihydroxybenzamide reduces the availability of deoxyribonucleotides, thereby affecting DNA synthesis and cell proliferation .
Result of Action
The primary result of N,2,3-Trihydroxybenzamide’s action is the inhibition of cell proliferation due to the reduced availability of deoxyribonucleotides for DNA synthesis . This makes N,2,3-Trihydroxybenzamide a potential candidate for the chemotherapy of cancer, as it can inhibit the rapid proliferation of cancer cells .
properties
IUPAC Name |
N,2,3-trihydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-3-1-2-4(6(5)10)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDAFVPRXYXHSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320036 | |
Record name | N,2,3-trihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trihydroxybenzamide | |
CAS RN |
16053-97-7 | |
Record name | Benzamide,2,3-trihydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,2,3-trihydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80320036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2,3-TRIHYDROXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BRT9JU4WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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